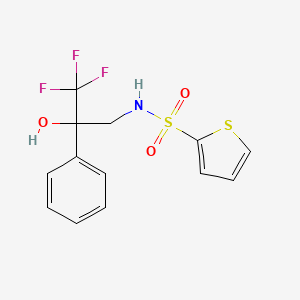

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)thiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

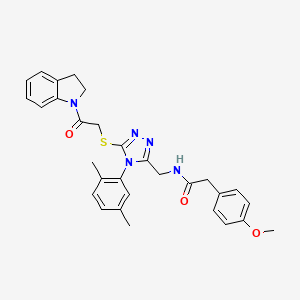

Vue d'ensemble

Description

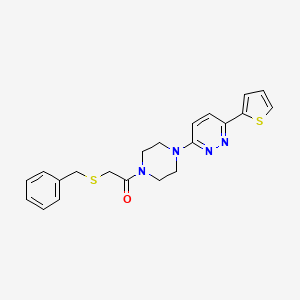

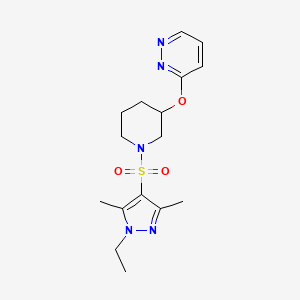

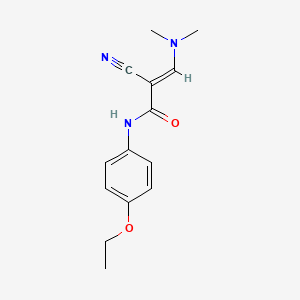

The compound "N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)thiophene-2-sulfonamide" is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities and applications in medicinal chemistry. Sulfonamides typically contain a sulfur dioxide (SO2) bonded to an amine group, and they are historically significant as some of the first antibiotics discovered. The specific structure of the compound suggests potential pharmacological properties, given the presence of a trifluoro group and a thiophene ring, both of which are common in drug design for their electronic and steric effects.

Synthesis Analysis

The synthesis of sulfonamide derivatives can be achieved through various methods. For instance, the Suzuki–Miyaura cross-coupling reactions have been employed to synthesize thiophene sulfonamide derivatives, as reported in the synthesis of 5-aryl-thiophenes bearing a sulfonamide moiety . This method involves the reaction of aryl boronic acids with bromothiophene sulfonamides under suitable conditions. Although the specific synthesis of "this compound" is not detailed in the provided papers, similar synthetic strategies could be applied.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. The presence of a thiophene ring is known to contribute to the stability and electronic properties of the molecule . The trifluoro group, as seen in some potent PNMT inhibitors, can enhance the potency and selectivity of the compound due to its electronegativity and ability to penetrate the blood-brain barrier . The molecular structure of sulfonamide derivatives can also be tailored to inhibit specific protein kinases and angiogenesis, which is vital in cancer treatment .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions. For example, N-tosyl-1,2,3-triazoles can be decomposed to form N-(2-alkoxyvinyl)sulfonamides, which can be further transformed into phthalans and phenethylamines . The reactivity of sulfonamides with aromatics in the presence of super electrophilic reagents like diprotonated N-hydroxymethylphthalimide has been demonstrated, leading to α-amidomethylated products . These reactions highlight the versatility and reactivity of sulfonamide derivatives in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The introduction of fluorine atoms, as seen in trifluoroethyl and trifluoropropyl sulfonamides, can significantly affect the lipophilicity and metabolic stability of these compounds . The electronic effects of substituents on the aromatic ring of thiophene sulfonamides can also impact their biological activities, such as urease inhibition and antibacterial properties . Additionally, the stability of these compounds under various conditions is an important consideration for their practical applications .

Applications De Recherche Scientifique

Antiandrogenic Activity

Research on structurally similar compounds, such as 3-substituted derivatives of 2-hydroxypropionanilides, demonstrates significant antiandrogen activity. These compounds exhibit partial androgen agonist activity or pure antagonist properties, depending on their structure, highlighting their potential for treating androgen-responsive conditions (Tucker, Crook, & Chesterson, 1988).

Chemical Synthesis and Reactivity

Studies have also explored the chemical synthesis and reactivity of compounds bearing sulfonamide and thiophene moieties. For example, the divergent chemical synthesis of prolines with fluorinated one-carbon units at the 4-position through nucleophilic 5-endo-trig cyclizations of N-[3-(Trifluoromethyl)homoallyl]sulfonamides highlights innovative pathways for generating optically active prolines (Nadano, Iwai, Mori, & Ichikawa, 2006).

Nanofiltration Membrane Development

Innovations in nanofiltration membrane technology have been facilitated by the use of sulfonated aromatic diamine monomers, such as those involving trifluoromethyl groups, to improve water flux and dye treatment efficacy. This demonstrates the compound's relevance in environmental applications and water treatment processes (Liu et al., 2012).

Enzyme Inhibition and Selectivity

Another area of application is the synthesis and evaluation of compounds for enzyme inhibition. For instance, compounds like 3-hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines have been synthesized and evaluated for their potent and selective inhibition of phenylethanolamine N-methyltransferase (PNMT), demonstrating the therapeutic potential of similar compounds in neuromodulation and neuroprotection (Grunewald, Romero, & Criscione, 2005).

Propriétés

IUPAC Name |

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3NO3S2/c14-13(15,16)12(18,10-5-2-1-3-6-10)9-17-22(19,20)11-7-4-8-21-11/h1-8,17-18H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASOTVRCFEXXERB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CS2)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorobenzo[d]thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2503794.png)

![3-(acetylamino)-4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]tetrahydro-2H-pyran-2-yl 3-[2-oxo-1,3-benzothiazol-3(2H)-yl]propanoate](/img/structure/B2503800.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2503801.png)

![Tert-butyl 4-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl]piperazine-1-carboxylate](/img/structure/B2503802.png)